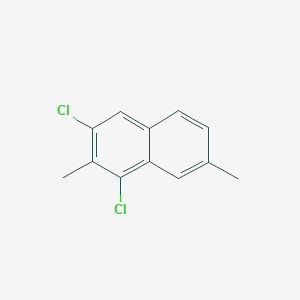

1,3-Dichloro-2,7-dimethylnaphthalene

Description

1,3-Dichloro-2,7-dimethylnaphthalene is a halogenated aromatic hydrocarbon featuring a naphthalene backbone substituted with two chlorine atoms at positions 1 and 3 and methyl groups at positions 2 and 5.

Properties

CAS No. |

62955-93-5 |

|---|---|

Molecular Formula |

C12H10Cl2 |

Molecular Weight |

225.11 g/mol |

IUPAC Name |

1,3-dichloro-2,7-dimethylnaphthalene |

InChI |

InChI=1S/C12H10Cl2/c1-7-3-4-9-6-11(13)8(2)12(14)10(9)5-7/h3-6H,1-2H3 |

InChI Key |

MUJMHWPKDWIUAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C=C1)Cl)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2,7-dimethylnaphthalene can be synthesized through several methods. One common approach involves the chlorination of 2,7-dimethylnaphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where 2,7-dimethylnaphthalene is continuously fed and chlorinated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,7-dimethylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 2,7-dimethylnaphthalene.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Substitution: Products include 1,3-dihydroxy-2,7-dimethylnaphthalene, 1,3-diamino-2,7-dimethylnaphthalene, and 1,3-dithiol-2,7-dimethylnaphthalene.

Oxidation: Products include 1,3-dichloro-2,7-dimethylbenzoic acid and 1,3-dichloro-2,7-dimethylbenzaldehyde.

Reduction: The primary product is 2,7-dimethylnaphthalene.

Scientific Research Applications

1,3-Dichloro-2,7-dimethylnaphthalene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1,3-dichloro-2,7-dimethylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methyl groups are targeted by oxidizing agents, leading to the formation of carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

1,8-Dibenzoyl-2,7-dimethylnaphthalene

- Structure : Features benzoyl groups at positions 1 and 8 and methyl groups at 2 and 6.

- Reactivity : Benzoyl groups are electron-withdrawing, directing electrophilic substitution to specific positions. In contrast, chlorine atoms in 1,3-Dichloro-2,7-dimethylnaphthalene further deactivate the aromatic ring, reducing susceptibility to electrophilic attack compared to benzoyl-substituted analogs .

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene

- Structure : Partially hydrogenated naphthalene with methyl groups at 2 and 7.

- Aromaticity : Reduced aromaticity due to saturation increases reactivity in hydrogenation reactions compared to fully aromatic dichloro derivatives .

- Applications : Used in synthetic pathways for polycyclic hydrocarbons, suggesting that this compound may serve as a precursor in similar reactions but with altered regioselectivity .

Physicochemical Properties

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

- Solubility : The sulfonate and hydroxyl groups render this compound highly water-soluble, whereas this compound is expected to be lipophilic due to chlorine and methyl substituents .

- Applications: Sulfonates are commonly used in dyes and detergents, while chlorinated naphthalenes may find use in agrochemicals or as intermediates in organochlorine synthesis .

N,N-Dimethylnaphthalene-2-sulfonamide

- Functional Groups : Sulfonamide moiety introduces hydrogen-bonding capability, contrasting with the inert C-Cl bonds in the target compound.

- Bioactivity : Sulfonamides are often pharmacologically active, whereas chlorinated naphthalenes are more associated with environmental persistence and toxicity .

Toxicity and Environmental Impact

Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)

- Toxicity: Methylnaphthalenes exhibit moderate toxicity, primarily affecting respiratory and hepatic systems.

- Analytical Methods : Gas chromatography-mass spectrometry (GC/MS) with detection limits of ~10 µg/L for methylnaphthalenes in water could be adapted for the dichloro compound, though lower volatility may require modified extraction protocols .

Chlorinated Alkanes (e.g., 1,3-Dichloro-2,2-dichloropropane)

- Environmental Fate : Chlorinated alkanes degrade more rapidly via hydrolysis compared to aromatic chlorides, which resist degradation due to aromatic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.